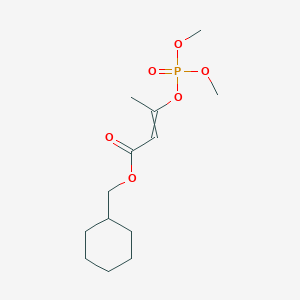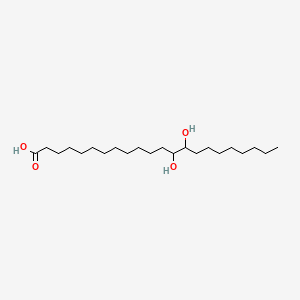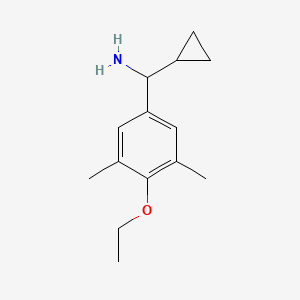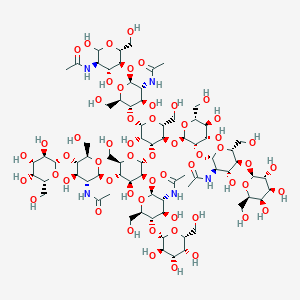
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphine groups and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and as a probe for investigating cellular processes.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler compound with similar phosphine groups but lacking the acetate group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphonium salts: Compounds with similar phosphonium groups but different counterions.
Uniqueness
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate is unique due to the presence of both triphenylphosphine and acetate groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
59386-06-0 |
|---|---|
分子式 |
C38H33NO2P2 |
分子量 |
597.6 g/mol |
IUPAC名 |
triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;acetate |
InChI |
InChI=1S/C36H30NP2.C2H4O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-2(3)4/h1-30H;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
AAOBUKZEIBZRBI-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
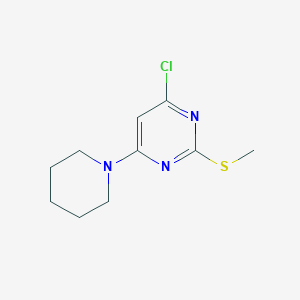
![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
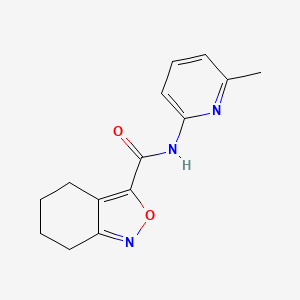
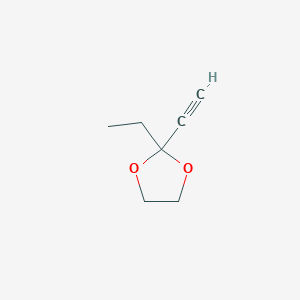
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)

